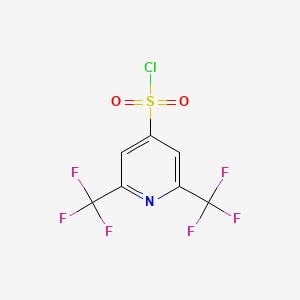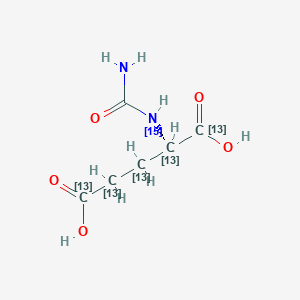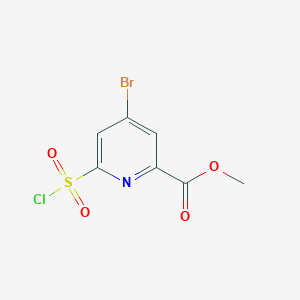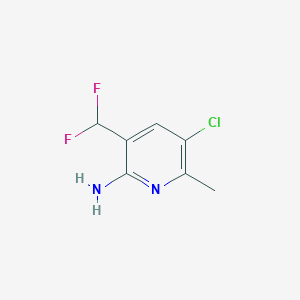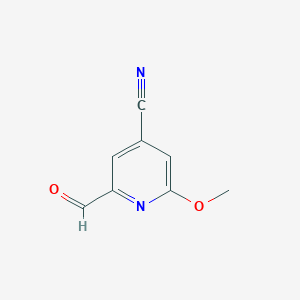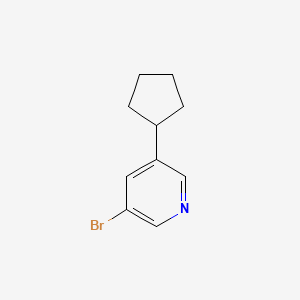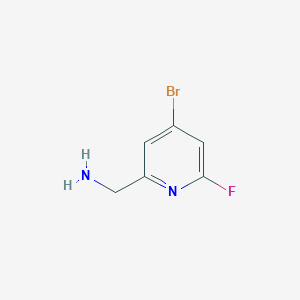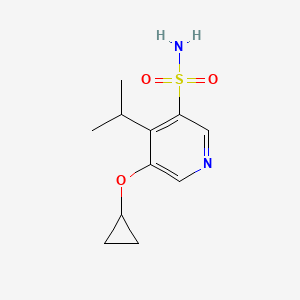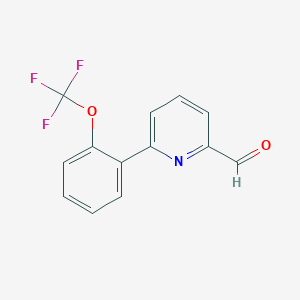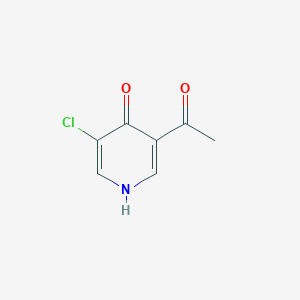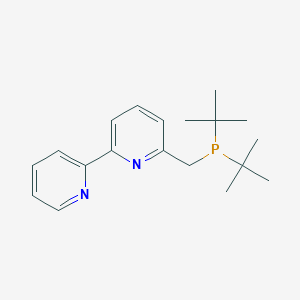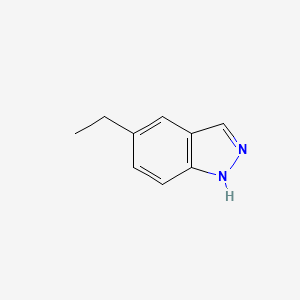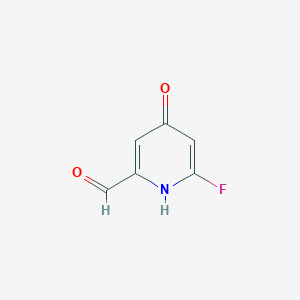
6-Fluoro-4-hydroxypyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydroxypyridine-2-carbaldehyde typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-amino-6-methylpyridine with fluorinating agents to produce 2-fluoro-6-methylpyridine, which is then converted to 6-carboxylic acid, followed by conversion to 6-carboxylic acid chloride, and finally to 6-carboxaldehyde . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-4-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, often in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: 6-Fluoro-4-hydroxypyridine-2-carboxylic acid.
Reduction: 6-Fluoro-4-hydroxypyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Fluoro-4-hydroxypyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-4-hydroxypyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, thereby influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoropyridine-6-carbaldehyde
- 4-Fluoropyridine-2-carbaldehyde
- 6-Fluoro-2-methylpyridine
Uniqueness
6-Fluoro-4-hydroxypyridine-2-carbaldehyde is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H4FNO2 |
|---|---|
Peso molecular |
141.10 g/mol |
Nombre IUPAC |
6-fluoro-4-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4FNO2/c7-6-2-5(10)1-4(3-9)8-6/h1-3H,(H,8,10) |
Clave InChI |
VXFGFRSNAQEBJV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=CC1=O)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


